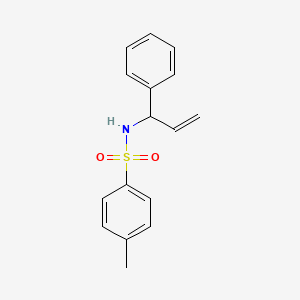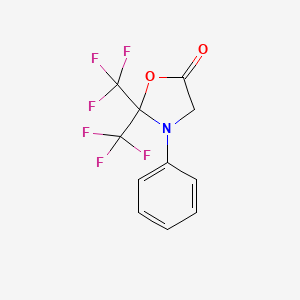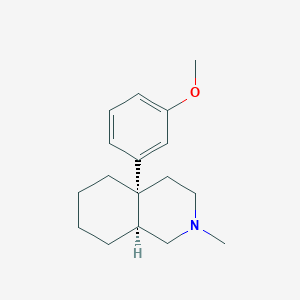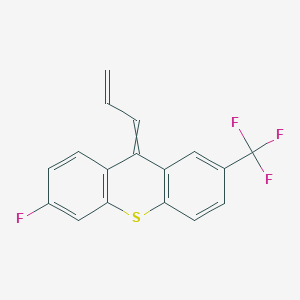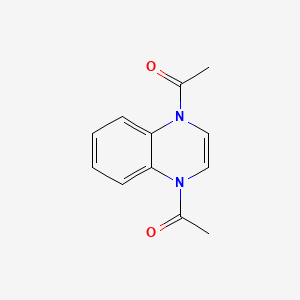
Chloroethene;propane-1,2-diol;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid monoester with 1,2-propanediol and chloroethene. This compound is known for its unique properties, which make it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene involves the polymerization of 2-propenoic acid monoester with 1,2-propanediol and chloroethene. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired polymer structure is achieved .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is carefully monitored to maintain the quality and consistency of the polymer. The raw materials, including 2-propenoic acid monoester with 1,2-propanediol and chloroethene, are fed into the reactor, where they undergo polymerization under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the polymer.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the polymer.
Substitution: This reaction involves the replacement of one functional group in the polymer with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
2-Propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems due to its unique polymeric properties.
Industry: Used in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of 2-propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene involves its interaction with various molecular targets. The polymer can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions are facilitated by the functional groups present in the polymer, which can participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, monoester with 1,2-propanediol, polymer with α-[4-(ethenyloxy) butyl]-ω-hydroxypoly (oxy-1,2-ethanediyl) and 2,5-furandione .
- 2-Propenoic acid, monoester with 1,2-propanediol, polymer with (chloromethyl)oxirane, dihydro-2,5-furandione and 4,4-(1-methylethylidene)bisphenol .
Uniqueness
What sets 2-propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene apart from similar compounds is its unique combination of properties, including its ability to form strong, stable bonds and its versatility in various applications. This makes it a valuable compound in both scientific research and industrial applications .
Propriétés
Numéro CAS |
57495-45-1 |
|---|---|
Formule moléculaire |
C8H15ClO4 |
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
chloroethene;propane-1,2-diol;prop-2-enoic acid |
InChI |
InChI=1S/C3H8O2.C3H4O2.C2H3Cl/c1-3(5)2-4;1-2-3(4)5;1-2-3/h3-5H,2H2,1H3;2H,1H2,(H,4,5);2H,1H2 |
Clé InChI |
PDRKSFGZAKDAAB-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)O.C=CC(=O)O.C=CCl |
Numéros CAS associés |
57495-45-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)
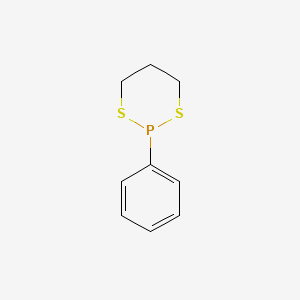
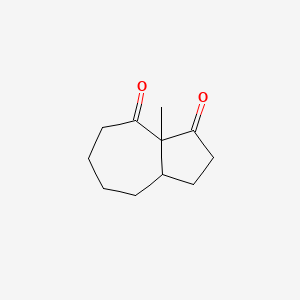
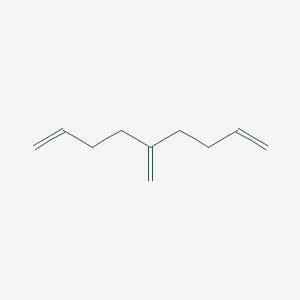

![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
